

Spectroscopic Analysis of Vinyl Iodide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vinyl iodide*

Cat. No.: *B1221373*

[Get Quote](#)

Introduction

Vinyl iodide (iodoethene), with the chemical formula C_2H_3I , is a versatile organoiodine compound. As a functionalized alkene, it serves as a crucial building block in a variety of organic syntheses, particularly in transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.^[1] The stereochemistry and purity of **vinyl iodide** are paramount for its successful application in these synthetic routes. Therefore, a thorough characterization using modern spectroscopic techniques is essential. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **vinyl iodide**, complete with experimental protocols and a logical workflow for its analysis.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry for **vinyl iodide**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **vinyl iodide** displays three distinct signals corresponding to the three non-equivalent vinylic protons (H_a , H_e , H_x). The chemical shifts and coupling constants are influenced by the electronegativity of the iodine atom and the geometric arrangement of the protons.

- Structure:

Table 1: ^1H NMR Spectroscopic Data for **Vinyl Iodide**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H_α	~6.10	Doublet of doublets (dd)	$\text{J}_{\text{ax}} \approx 14.5 \text{ Hz}$ (trans), $\text{J}_{\text{ae}} \approx 7.5 \text{ Hz}$ (cis)
H_e	~5.55	Doublet of doublets (dd)	$\text{J}_{\text{ae}} \approx 7.5 \text{ Hz}$ (cis), $\text{J}_{\text{ex}} \approx 1.5 \text{ Hz}$ (geminal)
H_x	~5.95	Doublet of doublets (dd)	$\text{J}_{\text{ax}} \approx 14.5 \text{ Hz}$ (trans), $\text{J}_{\text{ex}} \approx 1.5 \text{ Hz}$ (geminal)

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of **vinyl iodide** shows two signals for the two sp^2 -hybridized carbon atoms. The carbon atom directly bonded to the iodine (C-I) experiences a significant shielding effect, resulting in an upfield chemical shift compared to the other vinylic carbon.

Table 2: ^{13}C NMR Spectroscopic Data for **Vinyl Iodide**

Carbon Atom	Chemical Shift (δ , ppm)
CH_2	~125.7
CHI	~85.3

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of **vinyl iodide** provides information about its functional groups and bond vibrations. Key absorptions include C-H and C=C stretching and bending frequencies characteristic of a vinyl group.

Table 3: Principal IR Absorption Bands for **Vinyl Iodide**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3090	=C-H Stretch (asymmetric)	Medium
~3010	=C-H Stretch (symmetric)	Medium
~1605	C=C Stretch	Medium-Strong
~1400	=C-H In-plane bend (scissoring)	Strong
~940	=C-H Out-of-plane bend (wag)	Strong
~880	=C-H Out-of-plane bend (wag)	Strong
~550	C-I Stretch	Medium

Mass Spectrometry (MS)

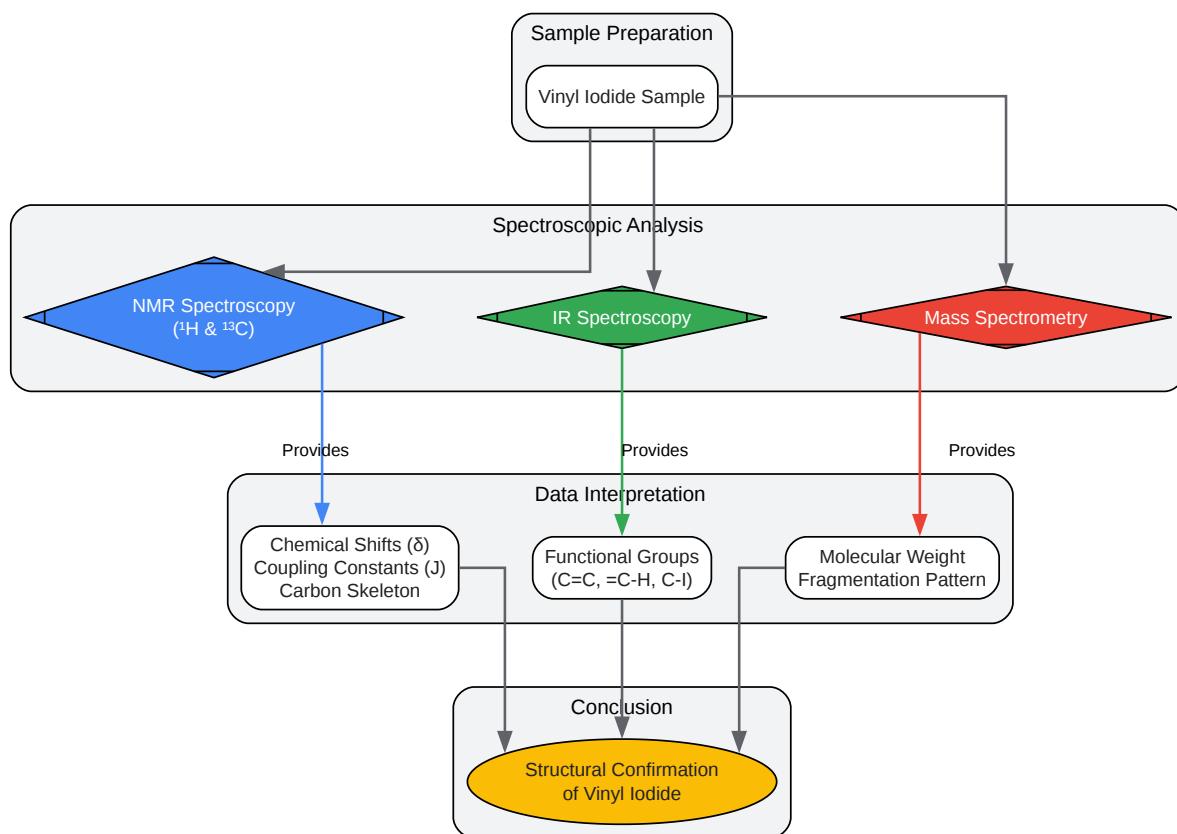

Electron Ionization Mass Spectrometry (EI-MS) of **vinyl iodide** reveals the molecular weight and characteristic fragmentation patterns. The molecular ion peak is observed, and the most prominent fragmentation pathway is the cleavage of the weak C-I bond.

Table 4: Major Fragments in the Mass Spectrum of **Vinyl Iodide**

m/z Value	Ion Formula	Identity	Relative Abundance
154	[C ₂ H ₃ I] ⁺	Molecular Ion (M ⁺)	High
127	[I] ⁺	Iodine Cation	High
27	[C ₂ H ₃] ⁺	Vinyl Cation	High

Spectroscopic Analysis Workflow

The comprehensive characterization of a **vinyl iodide** sample follows a structured workflow, utilizing complementary spectroscopic techniques to confirm its identity and structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **vinyl iodide**.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for modern laboratory instrumentation.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **vinyl iodide** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[\[2\]](#)
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Most commercially available deuterated solvents already contain TMS.
 - Cap the NMR tube securely and gently invert to ensure a homogeneous solution.[\[2\]](#)
- ¹H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ¹H spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
 - Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
 - Integrate the signals and determine the coupling constants from the multiplet structures.
- ¹³C NMR Acquisition:
 - Using the same sample, switch the spectrometer's observation frequency to the ¹³C nucleus.[\[3\]](#)
 - Perform a standard proton-decoupled experiment (e.g., using the zgpg30 pulse program on Bruker instruments) to obtain a spectrum with singlets for each carbon environment.[\[4\]](#)

[5]

- A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope and its lower gyromagnetic ratio.[3]
- Process the data similarly to the ^1H spectrum, referencing the solvent peak (e.g., CDCl_3 at 77.16 ppm) to calibrate the spectrum.[6]

Infrared (IR) Spectroscopy Protocol

For liquid samples like **vinyl iodide**, the Attenuated Total Reflectance (ATR) or neat thin-film method is most convenient.

- ATR-FTIR Method:

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR accessory. This measures the absorbance of the ambient atmosphere (CO_2 , H_2O) and the crystal, which will be subtracted from the sample spectrum.[7]
- Place one to two drops of **vinyl iodide** directly onto the center of the ATR crystal to completely cover the sampling area.[8]
- Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

- Neat (Thin-Film) Method:

- Place a single drop of liquid **vinyl iodide** onto one polished face of a salt plate (e.g., NaCl or KBr).[8]
- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[8]

- Place the "sandwiched" plates into the spectrometer's sample holder and acquire the spectrum.
- After analysis, clean the plates with a dry, non-polar solvent (e.g., hexane or dichloromethane) and store them in a desiccator to prevent fogging from atmospheric moisture.[\[8\]](#)

Mass Spectrometry Protocol (EI-MS)

- Instrument Setup:
 - Tune and calibrate the mass spectrometer according to the manufacturer's instructions, typically using a known calibration compound (e.g., perfluorotributylamine, PFTBA).[\[9\]](#) This ensures accurate mass assignment.
- Sample Introduction:
 - For a volatile liquid like **vinyl iodide**, a direct insertion probe or gas chromatography (GC-MS) inlet can be used.
 - Direct Insertion: A small amount of the sample is loaded into a capillary tube, which is then inserted into the probe. The probe is heated to volatilize the sample directly into the ion source.
 - GC-MS: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph. The **vinyl iodide** is separated from the solvent and elutes into the mass spectrometer's ion source.
- Data Acquisition:
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[\[10\]](#)
 - The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating the mass spectrum. The spectrum is plotted as relative intensity versus m/z .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. sc.edu [sc.edu]
- 6. rsc.org [rsc.org]
- 7. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rsc.org [rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of Vinyl Iodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1221373#spectroscopic-data-of-vinyl-iodide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com